6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine is a heterocyclic compound that belongs to the chromene familyThis compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions to introduce various substituents on the chromene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2-one derivatives, while reduction can produce chromanol derivatives .
Scientific Research Applications
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene: Known for its anticancer and antimicrobial activities.
4H-chromene: Exhibits anticonvulsant and antidiabetic properties.
Benzothiazole derivatives: Studied for their anti-tubercular and antibacterial activities.
Uniqueness
6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine stands out due to its unique combination of a chromene core with methyl and phenyl substituents, which may enhance its biological activity and specificity compared to other chromene derivatives .
Properties
CAS No. |
88988-92-5 |
---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H17NO/c1-14-13-15-11-12-19(21-16-7-3-2-4-8-16)22-20(15)18-10-6-5-9-17(14)18/h2-13,19,21H,1H3 |
InChI Key |
NSRKZXYDGZCANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.